molecular formula C19H21N3O3 B5644510 {4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol

{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol

Cat. No. B5644510
M. Wt: 339.4 g/mol
InChI Key: MTWHLDIEYMQZGT-UHFFFAOYSA-N
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Description

Introduction The compound "{4-[3-(2-methoxyethyl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]phenyl}methanol" belongs to a class of chemicals that feature a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. This class of compounds is known for its diverse chemical properties and applications in various fields, including medicinal chemistry.

Synthesis Analysis The synthesis of triazole derivatives often involves the treatment of precursor compounds with various reagents. For instance, Xu Liang (2009) described the synthesis of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, using sodium methoxide and an epoxypropyl-triazole precursor in an orthorhombic crystalline structure (Xu Liang, 2009).

Molecular Structure Analysis The molecular structure of triazole derivatives is characterized by the presence of triazole rings, which significantly influence the compound's chemical properties and reactivity. In the study by M. K. Rofouei et al. (2009), the structure of 1,3-bis(2-ethoxyphenyl)triazene methanol was analyzed, showing intermolecular hydrogen bonding and weak C—H⋯π interactions, which are crucial in stabilizing the molecule's structure (M. K. Rofouei et al., 2009).

Chemical Reactions and Properties Triazole derivatives can undergo various chemical reactions, including cycloadditions, hydrogenation, and substitutions, which modify their chemical structure and properties. For example, Salih Ozcubukcu et al. (2009) discussed a tris(triazolyl)methanol-Cu(I) structure that catalyzes Huisgen 1,3-dipolar cycloadditions, demonstrating the reactivity of triazole compounds in the presence of copper catalysts (Salih Ozcubukcu et al., 2009).

properties

IUPAC Name

[4-[5-(2-methoxyethyl)-2-(2-methoxyphenyl)-1,2,4-triazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-24-12-11-18-20-19(15-9-7-14(13-23)8-10-15)22(21-18)16-5-3-4-6-17(16)25-2/h3-10,23H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHLDIEYMQZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN(C(=N1)C2=CC=C(C=C2)CO)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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